molecular formula C15H17N3O3S2 B6490133 methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate CAS No. 394236-84-1

methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate

Cat. No.: B6490133
CAS No.: 394236-84-1
M. Wt: 351.4 g/mol
InChI Key: SUHOOUZWIASVDE-UHFFFAOYSA-N
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Description

“Methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . This affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Scientific Research Applications

PTCA has been studied for its potential therapeutic applications in a number of different areas, including cancer, inflammation, and neurodegenerative diseases. In particular, PTCA has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. In addition, PTCA has been studied for its ability to modulate the activity of various enzymes and transcription factors, as well as its potential to act as an antioxidant and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The use of PTCA in laboratory experiments offers a number of advantages. In particular, PTCA is relatively easy to synthesize, and is stable and non-toxic. In addition, PTCA can be used to study the effects of various proteins, enzymes, and transcription factors on biochemical and physiological processes. However, PTCA also presents some limitations. In particular, it is not yet clear how PTCA interacts with proteins in the body, and further research is needed to understand its mechanism of action.

Future Directions

The potential future directions for research into PTCA are numerous. In particular, further research is needed to understand the mechanism of action of PTCA and its interactions with proteins in the body. In addition, further research is needed to explore the potential therapeutic applications of PTCA, including its potential use as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Finally, further research is needed to investigate the potential side effects of PTCA, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of PTCA is a multi-step process that begins with the reaction of 5-phenyl-1,3,4-thiadiazole-2-carbonyl chloride with 1-ethyl-3-methyl-imidazolium chloride in dimethylformamide (DMF) to produce 5-phenyl-1,3,4-thiadiazol-2-ylcarbamoylpropylsulfanylacetate. This reaction is followed by the addition of sodium hydroxide to form the final product, PTCA. The entire synthesis process requires a number of different reagents and solvents, including DMF, ethyl acetate, and methanol, and is typically completed in a two-step reaction.

Properties

IUPAC Name

methyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]butan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-11(22-9-12(19)21-2)13(20)16-15-18-17-14(23-15)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOOUZWIASVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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